1-(3-Fluoropyridine-4-carbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a fluorinated pyridine moiety, specifically at the 3-position of the pyridine and the carbonyl group at the 4-position. The presence of the fluorine atom can enhance the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of 3-fluoropyridine-4-carboxylic acid with piperazine derivatives. It is classified under organic compounds with potential applications in pharmaceuticals, particularly in drug design and development due to its structural characteristics that may influence biological interactions.
The synthesis of 1-(3-Fluoropyridine-4-carbonyl)piperazine typically involves several key steps:
This synthetic route allows for the efficient formation of the desired compound while maintaining high yields and purity levels.
The molecular structure of 1-(3-Fluoropyridine-4-carbonyl)piperazine can be described by its chemical formula and molecular weight of approximately 299.34 g/mol.
The structure features a piperazine ring connected to a carbonyl group attached to a fluorinated pyridine, which is crucial for its biological activity.
1-(3-Fluoropyridine-4-carbonyl)piperazine can undergo several types of chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization, which is valuable in medicinal chemistry.
The mechanism of action for 1-(3-Fluoropyridine-4-carbonyl)piperazine is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. Piperazine derivatives are known to modulate receptor activity, potentially affecting processes such as neurotransmission or cell proliferation. The presence of the fluorine atom may enhance binding affinity and metabolic stability, contributing to its pharmacological effects.
The physical properties of 1-(3-Fluoropyridine-4-carbonyl)piperazine include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and its potential applications.
1-(3-Fluoropyridine-4-carbonyl)piperazine has several potential applications in scientific research:
1-(3-Fluoropyridine-4-carbonyl)piperazine represents a strategically designed hybrid scaffold in contemporary drug discovery, integrating a fluorinated heteroaromatic system with a piperazine carboxamide linkage. This compound (PubChem CID: 64950445) features the molecular formula C₁₁H₁₄FN₃O and a molecular weight of 223.25 g/mol [1]. The scaffold exemplifies rational medicinal chemistry, combining the conformational flexibility and basicity of piperazine with the electronic effects of 3-fluoropyridine. Such hybrids are increasingly prominent in pharmaceutical research due to their ability to engage diverse biological targets through multipoint binding—the fluoropyridine moiety contributes to dipole interactions and π-stacking, while the protonatable piperazine nitrogen enhances solubility and facilitates ionic bonding with biological targets [3] [8]. Its emergence aligns with drug design paradigms emphasizing modular assembly of privileged fragments to optimize target engagement and pharmacokinetic properties.
Table 1: Key Structural Features of 1-(3-Fluoropyridine-4-carbonyl)piperazine and Related Compounds
Compound Name | Core Structure | Key Modifications | Reference |
---|---|---|---|
1-(3-Fluoropyridine-4-carbonyl)piperazine | Piperazine + 3-Fluoropyridine | Fluorine at pyridine C3 | [1] |
1-(4-Fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine | Piperazine + Pyridine + Fluorophenyl | Arylfluorine substitution | [5] |
Troparil | 8-Azabicyclo[3.2.1]octane | Methyl ester + phenyl substitution | |
Sigma-1 receptor ligands | Varied piperidine/piperazine cores | Cyclopropylmethanone substitutions | [3] |
Piperazine-fluoropyridine hybrids constitute a versatile pharmacophore platform enabling three-dimensional exploration of chemical space. The 3-fluoropyridine-4-carbonyl group acts as a conformationally restrained bioisostere for nicotinamide, facilitating interactions with ATP-binding sites and enzyme catalytic domains [3] [8]. Critically, the amide bond in 1-(3-fluoropyridine-4-carbonyl)piperazine adopts a planar configuration, positioning the fluoropyridine ring perpendicular to the piperazine plane. This orientation optimizes vectorial presentation of substituents to complementary binding pockets—exemplified in sigma receptor ligands where similar carbonyl-linked piperazines achieve sub-nanomolar affinity through simultaneous occupation of hydrophobic clefts and hydrogen bonding networks [3]. Molecular modeling reveals the fluorine atom’s strategic location: it resides ortho to the hydrogen-bond accepting nitrogen, creating an electrostatic gradient that enhances interactions with residues like Ser150 in histamine H₃ receptors or Thr181 in sigma-1 proteins [3]. Quantum mechanical calculations further indicate the fluoropyridine system lowers the LUMO energy (-1.78 eV) compared to non-fluorinated analogues (-1.52 eV), potentially facilitating charge-transfer interactions with electron-rich biological targets [7]. The piperazine’s N⁴ nitrogen (pKₐ ~7.2-8.5) remains predominantly protonated at physiological pH, enabling salt bridge formation with aspartate/glutamate residues while maintaining membrane permeability—a balance critical for CNS-penetrant agents [6] [8].
Piperazine derivatives have undergone transformative pharmacological development since their initial use as anthelmintics in the 1950s. First-generation compounds featured simple N-alkyl/aryl substitutions (e.g., 1-benzylpiperazine, BZP), primarily targeting monoamine systems with limited selectivity . The 1980s marked a strategic shift toward target complexity, exemplified by the development of trifluoromethylphenylpiperazine (TFMPP) as a serotonergic agent, where fluorine incorporation began modulating selectivity profiles [8]. By the 2000s, advanced conjugates emerged, particularly acylpiperazines where carbonyl linkages enabled rigid spatial orientation of pharmacophoric elements. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented 18 pharmacologically active piperazines by 2020, with fluorinated variants gaining prominence for their improved blood-brain barrier penetration and metabolic stability . Contemporary drug design leverages piperazine as a dynamic scaffold: in FDA-approved drugs (2011-2023), 40% contain N,N'-disubstituted piperazines, while 25% incorporate the ring into polycyclic systems or C-substituted derivatives [8]. The evolution toward 1-(3-fluoropyridine-4-carbonyl)piperazine represents convergence of three design principles: 1) utilization of fluorinated aromatics for enhanced target affinity, 2) conformational restraint via carbonyl bridges, and 3) integration with complementary heterocycles to address multitarget pharmacology—strategies prominently featured in kinase inhibitors (palbociclib), antipsychotics, and sigma receptor ligands [3] [6] [8].
The fluorine atom at the pyridine C3 position exerts multifaceted effects on molecular interactions and ADME properties. Electrostatically, its high electronegativity (χ = 3.98) induces a positive dipole on adjacent carbon atoms, strengthening binding to electron-rich residues via dipole-dipole interactions and orthogonal multipolar contacts [3] [7]. In sigma-1 receptor studies, fluorinated piperazine derivatives demonstrated 420-fold higher affinity (Kᵢ = 3.64 nM) versus non-fluorinated analogues (Kᵢ = 1531 nM), attributed to fluorine’s halogen bonding with backbone carbonyls of Leu105 and/or Thr181 [3]. Metabolically, the C-F bond resokes oxidative cleavage by cytochrome P450 enzymes, particularly at electron-deficient heterocycles where fluorine reduces the electron density of adjacent carbon atoms. This blockade of aromatic hydroxylation pathways extends half-lives—evidenced in fluorophenylpiperazines exhibiting t₁/₂ >120 min versus <30 min for non-fluorinated counterparts in microsomal stability assays [7]. Fluorine’s steric mimicry of hydrogen (van der Waals radius 1.47 Å vs 1.20 Å for H) allows isosteric replacement without significant steric perturbation, while its strong σ-hole enables unique interactions not replicable by other halogens [3] [7].
Table 2: Impact of Fluorination on Receptor Affinity in Piperazine-Based Ligands
Compound | Target | Kᵢ (nM) Non-Fluorinated | Kᵢ (nM) Fluorinated | Selectivity Ratio (σ2/σ1) |
---|---|---|---|---|
Piperidine-pyridinyl derivatives | Sigma-1 Receptor | 1531 (compound 4) | 3.64 (compound 5) | 6.2 → 1.5 |
Piperazine-phenyl derivatives | 5-HT1A Receptor | 2161 ± 25 (FW01) | 51.9 ± 16 (fluorinated analogue) | 41.6 → 1.2 |
Troparil analogues | Dopamine Transporter | 890 ± 140 (cocaine) | 8.2 ± 1.4 (fluorinated WIN35428) | 108.5 → 1.9 |
Data synthesized from receptor binding studies in [3] [6]
Synthetic access to such fluorinated hybrids leverages modern fluorination methodologies. Nucleophilic aromatic substitution (SNAr) remains prevalent for electron-deficient pyridines, using [¹⁸F]fluoride or KF in dipolar aprotic solvents like DMSO with phase-transfer catalysts [7]. Alternatively, transition metal-mediated routes employ Pd-catalyzed fluorination of aryl halides with AgF or Cu-catalyzed Halex reactions, though these are less applicable to pre-formed heterocycles [7] [8]. Late-stage fluorination of the piperazine-fluoropyridine scaffold via electrophilic agents (Selectfluor®) is hindered by competing N-oxidation, directing synthesis toward pre-fluorinated pyridine building blocks [7] [8].
Synthesis of 1-(3-fluoropyridine-4-carbonyl)piperazine employs convergent strategies centered on amide bond formation. Route A involves nucleophilic aromatic substitution (SNAr) on 3-fluoro-4-chloropyridine with piperazine under microwave assistance (120°C, 20 min), yielding 1-(3-fluoropyridin-4-yl)piperazine, followed by acylation with chloroacetyl chloride to install the carbonyl linkage [8]. Route B utilizes direct coupling where 3-fluoropyridine-4-carboxylic acid is activated as acid chloride or HOBt ester (e.g., using T3P®) and reacted with N-Boc-piperazine, followed by deprotection (HCl/dioxane) [8]. Critical to both routes is controlling N⁴ versus N¹ substitution on piperazine—achieved through protective group strategies (t-Boc, Cbz) or stoichiometric optimization. Recent innovations employ flow chemistry for hazardous intermediates (e.g., acyl chlorides) and transition metal-free couplings using LiHMDS to avoid Pd contamination [8]. Molecular diversity is introduced via: 1) Piperazine N⁴-alkylation with electrophiles (alkyl halides, epoxides), 2) Pyridine ring functionalization (Suzuki coupling at C2/C5), or 3) Amide replacement with sulfonamides or carbamates [3] [8].
Table 3: Synthetic Routes to Piperazine-Fluoropyridine Hybrids
Synthetic Strategy | Key Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
SNAr on fluorochloropyridine | Piperazine, DIPEA, DMSO, 100-120°C | 45-78% | Direct but requires excess piperazine |
Amide coupling (acid activation) | T3P®/DIPEA, DMF, rt; or SOCl₂ then NEt₃ | 62-95% | High purity; acid chloride unstable |
Pd-catalyzed amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 51-68% | Broad scope but metal contamination |
Reductive amination | NaBH₃CN, AcOH, MeOH | 33-55% | Limited to aldehydes/ketones |
1-(3-Fluoropyridine-4-carbonyl)piperazine derivatives demonstrate polypharmacology across neurological and oncological targets. In sigma receptor binding, fluoropiperazine carboxamides achieve Kᵢ <10 nM for σ₁R, with selectivity over σ₂R (σ₂/σ₁ ratio 0.1–6.2) driven by optimal fluoropyridine positioning in the hydrophobic binding cleft [3]. Molecular dynamics simulations show the fluoropyridine carbonyl forming hydrogen bonds with Glu172, while the protonated piperazine N⁴ interacts with Asp126—interactions critical for functional antagonism [3]. Histamine H₃ receptor affinity (Kᵢ 3–40 nM) is similarly enhanced, with fluorine modulating the basicity of the piperazine nitrogen to optimize receptor residence time [3]. Kinase inhibition applications emerge from structural analogy to palbociclib precursors: the fluoropyridine moiety mimics aminopyrimidine hinge binders, positioning the piperazine for solvent-exposed interactions [8]. Antipsychotic potential is inferred from structural similarity to arylpiperazine derivatives like SLV313, which exhibit dual D₂/5-HT₁A activities (Kᵢ D₂ = 3.0 nM; 5-HT₁A EC₅₀ = 15 nM) [6]. The scaffold’s versatility is evidenced in its modular derivatization—N⁴-acylation or alkylation tailors target selectivity, while pyridine ring substitutions tune lipophilicity (clogP 1.8–3.2) to balance CNS penetration and clearance [3] [6] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1